2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-acetamide is a chemical compound with the molecular formula C16H26N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, an isopropyl group, and a methoxy-benzyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-acetamide typically involves the reaction of 2-methoxybenzylamine with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-acetamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-propionamide
- 2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-butanamide
Uniqueness
Compared to similar compounds, 2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy-benzyl group, in particular, plays a crucial role in its reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-amino-N-[(2-methoxyphenyl)methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10(2)15(13(16)8-14)9-11-6-4-5-7-12(11)17-3/h4-7,10H,8-9,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJLIWHWJCENTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1OC)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.